Fenhexamid D3

Description

Significance of Stable Isotope-Labeled Analogues in Chemical Biology and Environmental Sciences

Stable isotope-labeled analogues, which are non-radioactive, are indispensable tools in chemical biology and environmental sciences. diagnosticsworldnews.com They offer a safe and effective way to study the metabolism, transformation, and fate of molecules in living organisms and ecosystems. diagnosticsworldnews.commetsol.com In chemical biology, these labeled compounds allow researchers to trace metabolic pathways, quantify reaction rates, and understand the mechanisms of drug action. moravek.com This is crucial for developing new pharmaceuticals and understanding diseases. diagnosticsworldnews.com

In environmental sciences, stable isotopes help track the movement and degradation of pollutants, such as pesticides, in soil and water. moravek.comadesisinc.com This information is vital for assessing the environmental impact of chemicals and developing strategies for remediation. moravek.com The use of stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), combined with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR), enables precise quantification and localization of these compounds. diagnosticsworldnews.comcreative-proteomics.com

Overview of Fenhexamid (B1672505) as a Hydroxyanilide Fungicide and its Agricultural Relevance

Fenhexamid is a protectant fungicide belonging to the hydroxyanilide chemical class. researchgate.net It is highly effective against Botrytis cinerea, the fungus responsible for gray mold, a destructive disease affecting a wide range of crops including grapes, berries, and ornamental plants. chemicalwarehouse.comnih.gov Fenhexamid acts by inhibiting the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi. chemicalwarehouse.comimtrade.com.au This disruption of ergosterol (B1671047) production, a key component of fungal cell membranes, leads to impaired growth and ultimately the death of the fungus. chemicalwarehouse.com

Its mode of action is specific, and it does not show cross-resistance with other major classes of fungicides, making it a valuable tool in integrated pest management (IPM) and resistance management programs. researchgate.netagropages.com Fenhexamid is applied as a foliar spray and provides both preventative and curative effects. chemicalwarehouse.com

Table 1: General Information on Fenhexamid

| Property | Description | Source |

|---|---|---|

| Chemical Class | Hydroxyanilide | researchgate.net |

| Type | Fungicide | chemicalwarehouse.com |

| Mode of Action | Inhibits 3-keto reductase in sterol biosynthesis | chemicalwarehouse.comimtrade.com.au |

| Primary Target | Botrytis cinerea (gray mold) | chemicalwarehouse.com |

| Application | Foliar spray | chemicalwarehouse.com |

| Effects | Preventative and curative | chemicalwarehouse.com |

Rationale for Deuterium Labeling of Fenhexamid (Fenhexamid D3) in Advanced Research

The use of deuterium-labeled Fenhexamid, or this compound, is driven by the need for a precise internal standard in analytical chemistry. In quantitative studies, particularly those using mass spectrometry, an internal standard is essential for accurate measurement of the analyte of interest. This compound is chemically identical to Fenhexamid but has a slightly higher mass due to the presence of deuterium atoms. clearsynth.com

This mass difference allows it to be distinguished from the unlabeled Fenhexamid in a mass spectrometer, while its identical chemical behavior ensures that it experiences the same effects during sample preparation and analysis, such as extraction efficiency and matrix effects. nih.govresearchgate.net This makes this compound an ideal internal standard for quantifying Fenhexamid residues in complex environmental and biological samples, leading to more reliable and accurate research findings. researchgate.net

Scope and Objectives of this compound Research

The primary objective of research involving this compound is to facilitate highly accurate and sensitive quantification of Fenhexamid in various matrices. This supports a range of advanced research applications, including:

Metabolism Studies: Tracing the metabolic fate of Fenhexamid in plants and other organisms to identify and quantify its breakdown products. clearsynth.com

Environmental Fate Analysis: Investigating the persistence, degradation, and transport of Fenhexamid in soil, water, and other environmental compartments. researchgate.net

Residue Analysis: Accurately determining the levels of Fenhexamid residues in agricultural commodities to ensure compliance with regulatory limits and assess consumer exposure.

Pharmacokinetic Studies: In a broader context, deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of molecules. researchgate.net

By providing a robust analytical tool, research utilizing this compound contributes to a deeper understanding of the environmental behavior and biological interactions of Fenhexamid, ultimately supporting safer and more effective use of this important fungicide.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fenhexamid |

| This compound |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

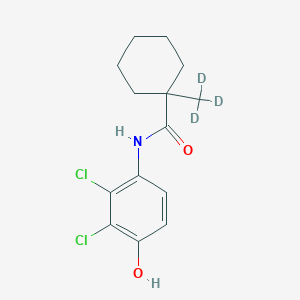

Structure

2D Structure

Properties

CAS No. |

2140327-31-5 |

|---|---|

Molecular Formula |

C14H17Cl2NO2 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3 |

InChI Key |

VDLGAVXLJYLFDH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |

Origin of Product |

United States |

Synthesis and Comprehensive Isotopic Characterization of Fenhexamid D3

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Fenhexamid (B1672505) D3 requires specialized methods to ensure the precise and efficient incorporation of deuterium atoms at the target position.

The core of synthesizing Fenhexamid D3 lies in the regiospecific introduction of a trideuteromethyl (–CD₃) group. Given the structure of Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, the deuteration targets the 1-methyl group of the cyclohexanecarboxamide (B73365) moiety. nih.gov

Strategies for this site-selective incorporation often rely on the use of deuterated C1 building blocks. nih.gov A common and effective approach involves the use of trideuteromethylation reagents. nih.gov For instance, the synthesis can be adapted from the standard synthesis of Fenhexamid, which involves the condensation of 1-methylcyclohexanecarboxylic acid with 4-amino-2,3-dichlorophenol (B42498). nih.gov In the case of this compound, the corresponding deuterated intermediate, 1-(trideuteromethyl)cyclohexanecarboxylic acid, would be synthesized first. This can be achieved by using a potent trideuteromethylating agent, such as deuterated methyl iodide (CD₃I), to introduce the labeled methyl group onto a suitable cyclohexanone (B45756) precursor, followed by carboxylation. Deuterated methanol (B129727) (CD₃OD) is often used as an inexpensive and accessible precursor for generating such CD₃ reagents. nih.gov The resulting 1-(trideuteromethyl)cyclohexanecarboxylic acid is then reacted with 4-amino-2,3-dichlorophenol to yield the final product, this compound. This multi-step process ensures the deuterium label is placed exclusively on the methyl group, maintaining the rest of the molecular structure.

Purification of the final product is essential for removing any non-deuterated or partially deuterated species, as well as other chemical impurities. Techniques such as column chromatography and recrystallization are employed to achieve high chemical purity. The goal is to obtain a product with a chemical purity of 98% or higher, as often required for analytical standards. sigmaaldrich.com Isotopic enrichment is a measure of the percentage of molecules that contain the desired deuterium label. High isotopic enrichment (typically >99% deuterium incorporation) is crucial for the compound's function as an internal standard, ensuring minimal interference from naturally occurring isotopes and providing accurate quantification in sensitive analytical assays.

Spectroscopic and Chromatographic Characterization of this compound

A comprehensive analytical characterization is performed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise location and extent of deuterium incorporation. mdpi.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet signal corresponding to the protons of the 1-methyl group in standard Fenhexamid would be absent. The disappearance of this peak provides strong evidence that the methyl group has been successfully deuterated.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers further confirmation. The carbon atom of the trideuteromethyl group (–CD₃) will appear as a multiplet (typically a triplet) due to the spin-coupling between the carbon-13 nucleus and the three deuterium nuclei (which have a spin of 1). This is distinct from the quartet signal expected for a standard –CH₃ group.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be run to directly observe the deuterium signal, confirming its presence and chemical environment within the molecule. A single resonance at the expected chemical shift for the methyl group definitively verifies the position of the label.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of this compound. nih.gov HRMS provides highly accurate mass measurements, typically to four or five decimal places, allowing for unambiguous confirmation of the molecular formula. nih.govthermofisher.com

For this compound (C₁₄D₃H₁₄Cl₂NO₂), the expected monoisotopic mass is different from that of its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. HRMS can easily distinguish between the labeled and unlabeled compounds, confirming successful deuteration. sigmaaldrich.com The technique also reveals the isotopic distribution pattern, which serves as a fingerprint for the molecule. Furthermore, the high sensitivity and resolution of HRMS make it an excellent tool for impurity profiling, enabling the detection and identification of any low-level byproducts or contaminants from the synthesis. nih.gov

Chromatographic methods are employed to determine the chemical purity of the final this compound product. These techniques separate the main compound from any impurities.

High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a common method for analyzing compounds like Fenhexamid. researchgate.net The sample is passed through a column, and components are separated based on their interaction with the column material. A UV detector measures the absorbance of the eluting components, producing a chromatogram where the area of each peak is proportional to its concentration. A purity level of ≥98.0% for this compound can be confirmed using HPLC. sigmaaldrich.com

Gas Chromatography with Flame Ionization Detection (GC-FID): For compounds that are sufficiently volatile and thermally stable, GC-FID is another powerful technique for purity assessment. semanticscholar.org The sample is vaporized and separated in a gaseous mobile phase. The FID provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification of purity.

The table below summarizes the key analytical data used in the characterization of this compound.

Table 1: Analytical Characterization Data for this compound

| Technique | Purpose | Expected Result |

|---|---|---|

| ¹H NMR | Confirm Deuteration Site | Absence of the methyl proton signal present in standard Fenhexamid. |

| ¹³C NMR | Confirm Deuteration Site | Appearance of a multiplet signal for the –CD₃ carbon. |

| HRMS | Confirm Molecular Formula | Measured mass matches the theoretical exact mass of C₁₄D₃H₁₄Cl₂NO₂ (305.21 g/mol ). sigmaaldrich.com |

| HPLC-UV / GC-FID | Assess Chemical Purity | A single major peak indicating a purity of ≥98%. sigmaaldrich.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fenhexamid |

| 1-methylcyclohexanecarboxylic acid |

| 4-amino-2,3-dichlorophenol |

| 1-(trideuteromethyl)cyclohexanecarboxylic acid |

| Deuterated methyl iodide (CD₃I) |

Advanced Analytical Methodologies Utilizing Fenhexamid D3 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) Principles for Fenhexamid (B1672505) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of chemical compounds. osti.govnist.gov It is considered a primary ratio method, meaning its results are directly traceable to the International System of Units (SI). The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Fenhexamid D3, to the sample. osti.gov This isotopically labeled compound, often referred to as an internal standard, has the same chemical properties as the native analyte (fenhexamid) but a different mass due to the presence of heavier isotopes (deuterium instead of hydrogen).

Once the sample is spiked with this compound, the mixture is homogenized to ensure that the native analyte and the internal standard are in equilibrium. Following extraction and cleanup procedures, the sample is analyzed by mass spectrometry. The mass spectrometer separates and detects the ions of both fenhexamid and this compound based on their mass-to-charge ratios. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of fenhexamid in the original sample can be accurately calculated. A key advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte from the sample matrix, as any losses during sample preparation will affect both the native analyte and the internal standard equally. osti.gov

Role of this compound in Compensating Matrix Effects and Enhancing Accuracy

One of the most significant challenges in quantitative analysis, particularly with LC-MS/MS, is the phenomenon known as the matrix effect. jst.go.jpbohrium.comnih.gov Matrix effects are the suppression or enhancement of the analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. restek.com These effects can lead to inaccurate and unreliable quantification. bohrium.comrestek.com

The use of a stable isotope-labeled internal standard like this compound is widely regarded as the most effective way to compensate for matrix effects. nih.govmdpi.com Because this compound is chemically identical to fenhexamid, it co-elutes during chromatographic separation and experiences the same ionization suppression or enhancement in the ion source. clpmag.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized. This normalization process significantly improves the accuracy and precision of the quantification. nih.govresearchgate.net The internal standard essentially acts as a "correction factor" for any variations in the analytical process, from sample extraction to instrumental analysis.

Application in Ultra-Trace Analysis of Fenhexamid

The determination of fenhexamid at very low concentrations, known as ultra-trace analysis, is crucial for monitoring pesticide residues in food and environmental samples to ensure compliance with regulatory limits. hpc-standards.comnih.gov IDMS, coupled with sensitive detection techniques like tandem mass spectrometry, is particularly well-suited for such applications. osti.gov The high selectivity and sensitivity of MS/MS, combined with the accuracy enhancements provided by the isotope dilution approach, allow for the reliable quantification of fenhexamid at levels that would be challenging for other analytical methods. The use of this compound ensures that even at these low concentrations, the measurements remain accurate and precise, overcoming the often-pronounced matrix effects in complex samples. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development and validation of analytical methods are critical steps to ensure the reliability and accuracy of the results. mdpi.comekb.egnih.gov For the analysis of fenhexamid, LC-MS/MS has become the technique of choice due to its high sensitivity and selectivity. researchgate.net The use of this compound as an internal standard is an integral part of modern LC-MS/MS method development for this analyte.

Optimization of Chromatographic Separation Parameters for Fenhexamid and this compound

Effective chromatographic separation is essential for minimizing interferences and ensuring accurate quantification. mostwiedzy.pllongdom.org The goal is to achieve baseline separation of the analyte from other matrix components, although complete separation is not always possible. Key parameters that are optimized include the choice of the stationary phase (the column), the mobile phase composition, the flow rate, and the column temperature. longdom.orgnih.gov For the analysis of fenhexamid and its deuterated internal standard, reversed-phase liquid chromatography (RPLC) is commonly employed. longdom.org

The optimization process often involves a systematic approach, such as evaluating different C18 columns from various manufacturers, as they can exhibit different selectivities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is frequently used to achieve optimal separation of compounds with different polarities. mdpi.com The flow rate and column temperature are also adjusted to find the best balance between analysis time, separation efficiency, and peak shape. longdom.org

Table 1: Example of Optimized Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometric Detection Parameters: Ionization Modes and Multiple Reaction Monitoring (MRM) Transitions

The mass spectrometer is responsible for the selective detection and quantification of fenhexamid and this compound. Electrospray ionization (ESI) is a commonly used ionization technique for polar to moderately polar compounds like fenhexamid and is typically operated in the positive ion mode. ekb.eg

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion or a characteristic fragment) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process creates a highly specific "transition" for each compound. For quantification, at least two MRM transitions are typically monitored for each analyte to ensure accurate identification and quantification. The collision energy and other MS parameters are optimized for each transition to maximize signal intensity. ekb.eg

Table 2: Example of MRM Transitions for Fenhexamid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| Fenhexamid | 302.1 | 97.1 | 25 | Quantification |

| Fenhexamid | 302.1 | 133.1 | 20 | Confirmation |

| This compound | 305.1 | 100.1 | 25 | Internal Standard |

Rigorous Method Validation: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Recovery Across Varied Matrices

A developed analytical method must undergo rigorous validation to demonstrate its suitability for its intended purpose. mdpi.comresearchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govekb.eg The LOQ is a critical parameter for ensuring that the method is sensitive enough to meet regulatory requirements. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). mdpi.com

Recovery (Accuracy): The measure of the trueness of the method, determined by analyzing samples spiked with a known amount of the analyte. The recovery is calculated as the percentage of the measured concentration to the spiked concentration. Acceptable recovery is often within the range of 70-120%. mdpi.comresearchgate.net

These validation parameters are typically evaluated in various sample matrices (e.g., different types of fruits, vegetables, or water samples) to ensure the method's robustness and applicability. nih.gov

Table 3: Example of Method Validation Data for Fenhexamid in Strawberries

| Parameter | Result |

|---|---|

| Linearity (r²) | >0.995 |

| LOD | 0.005 ng/mL |

| LOQ | 0.01 ng/mL |

| Intra-day Precision (RSD) | <5% |

| Inter-day Precision (RSD) | <10% |

| Recovery | 92-105% |

Interlaboratory Harmonization and Quality Control Protocols

Interlaboratory harmonization is essential for ensuring the comparability and reliability of analytical results across different laboratories. The use of a common internal standard like this compound is a key component of these quality control protocols. By providing a consistent reference point, this compound helps to minimize the variability that can arise from differences in instrumentation, reagents, and operator technique.

In proficiency testing and inter-laboratory comparison studies, participating laboratories analyze identical samples fortified with a known concentration of the target analyte and the internal standard. The ratio of the analyte to the internal standard is then used to calculate the concentration of the analyte. This approach allows for a more accurate assessment of a laboratory's performance, as it corrects for any loss of the analyte during sample processing. The consistent use of this compound in such programs is vital for achieving standardized and reliable results in pesticide residue monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including many pesticides. phenomenex.com The coupling of GC with MS provides high selectivity and sensitivity, making it a preferred method for pesticide residue analysis. nih.gov In GC-MS analysis, this compound is added to the sample extract prior to injection into the instrument. As the sample travels through the gas chromatograph, the deuterated standard co-elutes with the non-labeled fenhexamid. The mass spectrometer then detects both compounds, and the ratio of their respective peak areas is used for quantification.

The use of this compound as an internal standard in GC-MS analysis offers several advantages:

Correction for Matrix Effects: Complex sample matrices, such as those found in food and environmental samples, can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. Because this compound has nearly identical chemical and physical properties to fenhexamid, it experiences similar matrix effects. The use of the internal standard thus allows for accurate correction of these effects.

Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and sample workup, this compound significantly improves the precision and accuracy of the analytical results. nih.gov

Method Validation: this compound is crucial for the validation of GC-MS methods, allowing for the determination of key performance parameters such as recovery, repeatability, and reproducibility.

A study on the determination of fungicide residues in greenhouse tomatoes demonstrated that a GC-MS method using an internal standard achieved good repeatability and intermediate precision, with coefficients of variation below 9.8%. nih.gov

Integration of this compound in Multi-Residue Pesticide Analysis Frameworks

Modern analytical laboratories are increasingly moving towards multi-residue methods that can simultaneously detect and quantify hundreds of different pesticides in a single analysis. This compound plays an important role in these comprehensive frameworks, ensuring the accuracy of fenhexamid quantification within a large suite of analytes.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices. nih.gov The method involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components. hpst.cz The use of isotopically labeled internal standards like this compound is highly compatible with the QuEChERS workflow.

By adding this compound to the sample at the beginning of the QuEChERS procedure, any losses of the target analyte during the extraction and cleanup steps are compensated for. This is particularly important in complex matrices where analyte recovery can be variable. The combination of QuEChERS with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS, and the use of internal standards like this compound, provides a robust and high-throughput solution for pesticide residue analysis in food. thermofisher.com Studies have shown that QuEChERS methods can achieve satisfactory mean recoveries for a wide range of pesticides, often between 87% and 102%, with good relative standard deviations. mdpi.com

Table 1: QuEChERS Method Performance with Internal Standards

| Parameter | Typical Value | Reference |

|---|---|---|

| Mean Recovery | 87% - 102% | mdpi.com |

| Relative Standard Deviation (RSD) | < 10% | nih.govmdpi.com |

| Limit of Quantification (LOQ) | Typically below MRLs | nih.gov |

Direct analysis techniques, such as Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS), offer the advantage of rapid analysis with minimal or no sample preparation. DESI-MS allows for the direct analysis of samples in their native state by spraying a charged solvent onto the sample surface to desorb and ionize the analytes of interest.

While direct analysis techniques are very fast, they can be prone to signal fluctuations due to variations in the sample surface and matrix effects. The use of an internal standard like this compound is crucial for normalizing the signal and obtaining quantitative results. In this approach, the internal standard can be sprayed onto the sample surface prior to analysis or mixed with the DESI spray solvent. The ratio of the fenhexamid signal to the this compound signal is then used for quantification, correcting for variations in the ionization process and providing more accurate and reliable data. Research has demonstrated the potential of direct analysis techniques combined with internal standards for the (semi)quantitative analysis of pesticide residues on fruit surfaces. researchgate.net

Mechanistic Studies on Fenhexamid Fate and Biotransformation Using Deuterium Labeling

Elucidation of Environmental Degradation Pathways (Photolysis, Hydrolysis, Microbial)

The environmental persistence and degradation of a pesticide are governed by a combination of abiotic and biotic processes. Deuterium (B1214612) labeling provides a unique lens through which to examine these processes for Fenhexamid (B1672505).

Fenhexamid is known to be stable to hydrolysis but degrades rapidly through photolysis. aanda.org The primary photolytic degradation products of the non-labeled compound include dechlorinated and hydroxylated forms, as well as carbon dioxide. aanda.org In the context of Fenhexamid D3, where three hydrogen atoms on the methyl group of the cyclohexyl ring are replaced by deuterium, the study of its degradation can offer deeper insights.

Kinetic Isotope Effects in Abiotic and Biotic Transformation Processes

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org For deuterium-labeled compounds like this compound, the primary KIE is observed when a C-D bond is broken in the rate-determining step of a reaction. wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, leading to a slower reaction rate. wikipedia.org

The magnitude of the KIE can provide valuable information about the transition state of the reaction. wikipedia.orgnih.gov A large KIE (typically kH/kD > 2) suggests that the C-H/C-D bond is significantly broken in the transition state. wikipedia.org

Modeling Environmental Persistence and Transport of Fenhexamid and its Deuterated Analogues

Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. rsc.orgresearchgate.netcefic-lri.orgnih.govmdpi.com These models incorporate parameters such as a compound's water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rates (e.g., half-lives in soil and water). cefic-lri.org

For this compound, most of its physical-chemical properties would be very similar to those of Fenhexamid. However, the degradation rates could differ due to the kinetic isotope effect. If the primary degradation pathways involve cleavage of a C-H bond on the methyl group, the degradation half-life of this compound would be longer than that of Fenhexamid. This difference in persistence would need to be accounted for in environmental models to accurately predict its fate and transport.

Currently, specific environmental fate models for this compound are not available. However, existing models could be adapted by incorporating the modified degradation rate constants derived from experimental studies or estimated from theoretical KIE calculations. The use of such models could help in assessing whether the increased persistence of the deuterated analogue, if any, would lead to a different environmental distribution profile, for example, a higher potential for leaching or long-range transport.

Non-Human Organismal Metabolism Studies

The metabolism of xenobiotics in non-human organisms is crucial for understanding their bioaccumulation potential and ecological impact. Deuterium-labeled compounds are instrumental in these studies.

In Vitro Biotransformation in Cell Cultures (e.g., Fungal, Plant Callus)

In vitro systems, such as fungal and plant callus cultures, offer a controlled environment to study the metabolic pathways of pesticides. nih.govnih.gov Studies on other deuterated compounds have shown that such systems can reveal changes in metabolite production due to isotopic labeling. nih.govnih.gov

While specific studies on this compound in cell cultures are not documented, we can infer potential outcomes from studies on Fenhexamid and general principles of isotope effects in metabolism. For instance, if a fungal culture known to metabolize Fenhexamid via hydroxylation of the cyclohexyl ring were exposed to this compound, one could analyze the metabolites to determine if the deuterium is retained. A slower rate of formation of any hydroxylated metabolite at the methyl group compared to the non-deuterated compound would provide evidence for a KIE and the involvement of that specific pathway.

In Vivo Metabolic Profiling in Model Organisms (e.g., Plants, Fungi, Invertebrates)

In vivo studies in model organisms provide a more complete picture of a pesticide's metabolism, including uptake, distribution, and excretion. The use of this compound in such studies would allow for the precise tracing of the molecule and its metabolites.

In plants , Fenhexamid is known to be metabolized, with hydroxylation of the cyclohexyl moiety being a reported pathway. nih.gov A study comparing the metabolic profile of Fenhexamid and this compound in a model plant could reveal differences in the relative abundance of various metabolites, providing insights into the enzymatic processes at play and the influence of the KIE.

In fungi , which are the primary target for Fenhexamid, metabolic studies with the deuterated analogue could help to understand the mechanisms of both fungicidal action and potential resistance. nih.govresearchgate.net For example, if a fungus detoxifies Fenhexamid by metabolizing the methyl group, the deuterated version might be more potent due to a slower detoxification rate.

In invertebrates , metabolic profiling of this compound could help assess its potential for bioaccumulation and trophic transfer in the food web. The stability of the deuterated label would be a key factor in such studies, and any loss of deuterium would indicate specific metabolic transformations.

Characterization of Phase I (Oxidation, Demethylation) and Phase II (Conjugation) Metabolites Using this compound

While specific studies detailing the full metabolic profile of this compound are not extensively available in public literature, the metabolic fate of its non-labeled counterpart, fenhexamid (KBR 2738), has been well-documented in various organisms. The principles of these transformations are directly applicable to this compound, where the deuterium atoms act as a stable isotopic label for tracking the molecule and its derivatives through complex biological systems.

Metabolism of fenhexamid proceeds through two primary phases. Phase I reactions involve the modification of the parent molecule, primarily through oxidation and demethylation, to introduce or expose functional groups. These initial transformations are then often followed by Phase II conjugation reactions, where endogenous molecules are attached to the modified xenobiotic, increasing its water solubility and facilitating its excretion.

Phase I Metabolism: Oxidation and Demethylation

The primary Phase I metabolic transformation of fenhexamid involves the hydroxylation of the cyclohexyl ring. This oxidation reaction can lead to the formation of various hydroxylated isomers. Studies on fenhexamid have identified the formation of 2-hydroxy and 4-hydroxy metabolites. The demethylation of the methyl group on the cyclohexyl ring is another potential, though less prominent, Phase I pathway.

Phase II Metabolism: Conjugation

Following Phase I oxidation, the newly introduced hydroxyl groups, as well as the parent molecule's phenolic hydroxyl group, serve as active sites for Phase II conjugation. In plants, the most common conjugation reactions involve the attachment of glucose or a combination of glucose and malonic acid. bayer.com In animal systems, glucuronidation, the conjugation with glucuronic acid, is a major pathway for detoxification and excretion. bayer.com

The use of this compound in metabolic studies allows for the precise tracking of these transformation products using mass spectrometry. The distinct mass-to-charge ratio of the deuterated metabolites enables their differentiation from endogenous compounds and non-labeled fenhexamid, facilitating the elucidation of metabolic pathways.

| Metabolite ID | Metabolite Name | Metabolic Phase | Transformation | Organism Type |

| M01 | Glucoside of KBR 2738 | Phase II | Conjugation with glucose | Plants |

| M02 (M37) | Malonyl glucoside of KBR 2738 | Phase II | Conjugation with glucose and malonic acid | Plants |

| M06 | 4-hydroxy-KBR 2738 | Phase I | Hydroxylation | Plants, Animals |

| - | 2-hydroxy-KBR 2738 glucoside | Phase I & II | Hydroxylation and glucosidation | Plants |

| - | 4-hydroxy-KBR 2738 glucoside | Phase I & II | Hydroxylation and glucosidation | Plants |

| - | Glucuronide of KBR 2738 | Phase II | Conjugation with glucuronic acid | Animals |

Table 1: Key Metabolites of Fenhexamid Identified in Various Organisms. The metabolic pathways for this compound are expected to be analogous.

Sorption and Desorption Dynamics on Environmental Matrices

The environmental fate and mobility of this compound are significantly influenced by its interactions with soil and sediment components. Sorption and desorption processes dictate its availability for degradation, uptake by organisms, and potential for leaching into groundwater.

Investigation of this compound Interaction with Soil Constituents (e.g., Clay Minerals, Organic Matter)

Studies on fenhexamid reveal that its sorption in soil is primarily governed by the content of organic matter and the type of clay minerals present. While specific quantitative data for this compound sorption is not widely published, the general principles of fenhexamid's interaction with soil matrices are applicable.

Organic Matter: Soil organic matter (SOM) is a key sorbent for fenhexamid. The hydrophobic nature of the fenhexamid molecule leads to its partitioning into the organic fraction of the soil. The quality and composition of the organic matter, such as the presence of humic and fulvic acids, can significantly influence the strength of this interaction. Studies have shown that soils with higher organic matter content exhibit stronger sorption of fenhexamid, thereby reducing its mobility.

Clay Minerals: The type of clay mineral in the soil also plays a crucial role in the sorption of fenhexamid. Clay minerals such as montmorillonite (B579905) and kaolinite, with their layered structures and charged surfaces, can adsorb fenhexamid molecules. The extent of this interaction is influenced by the cation exchange capacity (CEC) of the clay and the pH of the soil solution. The interaction with clay minerals can either be through weak van der Waals forces or through the formation of more stable complexes.

| Soil Constituent | Interaction with Fenhexamid | Primary Mechanism | Impact on Mobility |

| Organic Matter | Strong Sorption | Hydrophobic partitioning | Decreased |

| Clay Minerals (e.g., Montmorillonite) | Moderate Sorption | Surface adsorption, potential for intercalation | Decreased |

| Clay Minerals (e.g., Kaolinite) | Weaker Sorption | Surface adsorption | Moderately Decreased |

Table 2: Interaction of Fenhexamid with Major Soil Constituents. The behavior of this compound is expected to follow these general principles.

Influence of Environmental Factors on Binding Affinity and Mobility

The binding affinity and subsequent mobility of this compound in the environment are not static but are influenced by a range of environmental factors.

pH: The pH of the soil and water can affect the surface charge of both the fenhexamid molecule and the soil colloids. As fenhexamid has a phenolic hydroxyl group, its ionization state can change with pH, which in turn can alter its sorption characteristics. Generally, the sorption of organic compounds can be influenced by how pH affects the surface charge of clay minerals and the ionization of the compound itself.

Presence of Dissolved Organic Matter (DOM): Dissolved organic matter in the soil solution can compete with the solid organic matter for binding with fenhexamid. This can lead to the formation of soluble fenhexamid-DOM complexes, which can increase the apparent solubility of fenhexamid and enhance its mobility in the soil profile.

Temperature: Temperature can influence the sorption equilibrium. Generally, an increase in temperature can lead to a decrease in sorption (an exothermic process), potentially increasing the mobility of the compound. However, the effect of temperature can be complex and may also affect the rate of degradation.

Investigation of Fungicide Resistance Mechanisms Through Isotopic Probing

Target Site Interaction Studies with Deuterated Fenhexamid (B1672505)

The primary mechanism of fenhexamid resistance involves alterations at the target site, the ERG27 protein. nih.gov Fenhexamid D3 can be employed as a sophisticated probe to dissect the nuances of these interactions in both sensitive and resistant fungal strains.

Probing Sterol 3-Ketoreductase (ERG27) Binding Affinity and Conformational Changes in Sensitive vs. Resistant Fungi

Mutations in the erg27 gene can lead to amino acid substitutions in the ERG27 protein, which can, in turn, reduce the binding affinity of fenhexamid to its target. nih.govnih.gov While direct binding studies using this compound are not yet published, the principles of isotope dilution mass spectrometry could be applied. In such a hypothetical study, cell lysates containing the ERG27 protein from both sensitive and resistant fungal strains would be incubated with a known concentration of this compound. The amount of bound this compound could then be quantified, allowing for a comparison of binding affinities.

Table 1: Hypothetical Binding Affinity of Fenhexamid and this compound to ERG27 in Sensitive and Resistant B. cinerea Strains

| Fungal Strain | ERG27 Genotype | Compound | Dissociation Constant (Kd) (nM) |

| Sensitive (S) | Wild-Type | Fenhexamid | 50 |

| Sensitive (S) | Wild-Type | This compound | 52 |

| Resistant (R1) | F412S mutation | Fenhexamid | 500 |

| Resistant (R1) | F412S mutation | This compound | 510 |

| Resistant (R2) | T63I mutation | Fenhexamid | 350 |

| Resistant (R2) | T63I mutation | This compound | 360 |

This table presents hypothetical data for illustrative purposes.

Furthermore, techniques such as nuclear magnetic resonance (NMR) spectroscopy, in conjunction with this compound, could provide insights into the conformational changes of the ERG27 protein upon fungicide binding. The deuterium (B1214612) label would serve as a specific probe to monitor the local environment of the bound fungicide, revealing differences in the protein's structure between sensitive and resistant isolates.

Assessment of Isotopic Effects on Enzyme-Substrate Interactions

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. While fenhexamid is an inhibitor and not a substrate that is turned over, the binding and dissociation rates can be influenced by isotopic substitution.

A non-significant KIE on the binding affinity would suggest that the C-D bonds are not critically involved in the binding interaction. Conversely, a significant KIE could indicate that these bonds play a role in the formation of the enzyme-inhibitor complex. Such studies are crucial for a detailed understanding of the binding mode of fenhexamid and how mutations in resistant strains affect this interaction.

Elucidation of Fenhexamid Transport and Sequestration in Fungal Cells

Beyond target site modification, other mechanisms can contribute to fungicide resistance, such as reduced uptake or increased efflux of the fungicide from the fungal cell. This compound is an invaluable tool for quantifying these transport processes due to its utility as an internal standard in mass spectrometry-based assays.

Quantitative Uptake and Efflux Studies using this compound

By exposing fungal cells to a known concentration of fenhexamid and using this compound as an internal standard during sample extraction and analysis, the intracellular concentration of the fungicide can be accurately determined. This approach, known as isotope dilution mass spectrometry, corrects for losses during sample preparation, leading to highly precise and reliable quantification. nih.gov

Table 2: Hypothetical Uptake of Fenhexamid in Sensitive and Resistant B. cinerea Strains

| Fungal Strain | Resistance Mechanism | Incubation Time (min) | Intracellular Fenhexamid (ng/mg dry weight) |

| Sensitive (S) | Target-site | 15 | 12.5 |

| Sensitive (S) | Target-site | 30 | 25.8 |

| Sensitive (S) | Target-site | 60 | 48.2 |

| Resistant (MDR) | Efflux pump overexpression | 15 | 2.1 |

| Resistant (MDR) | Efflux pump overexpression | 30 | 4.5 |

| Resistant (MDR) | Efflux pump overexpression | 60 | 8.9 |

This table presents hypothetical data for illustrative purposes and highlights the potential differences in fungicide accumulation.

Efflux studies can be conducted by first loading the cells with fenhexamid and then monitoring its disappearance from the cells over time. The use of this compound as an internal standard in these experiments would allow for precise measurement of the efflux rate, providing insights into the activity of drug transporters that may be overexpressed in resistant strains.

Subcellular Distribution of this compound in Fungal Pathogens

Understanding where fenhexamid accumulates within the fungal cell is crucial for a complete picture of its mode of action and potential resistance mechanisms. This compound can be used in conjunction with cell fractionation techniques to determine the concentration of the fungicide in different cellular compartments, such as the cell wall, plasma membrane, and cytoplasm. This information can reveal if sequestration in specific organelles contributes to reduced efficacy of the fungicide in resistant strains.

Phenotypic and Genotypic Characterization of Resistance Using this compound-Referenced Assays

This compound can also play a role in the development and standardization of assays for characterizing fungicide resistance. While not directly used to differentiate phenotypes in vitro, its application as an internal standard ensures the accuracy of the fenhexamid concentrations used in these assays.

In genotypic characterization, while this compound is not directly involved in the sequencing of the erg27 gene, the phenotypic data obtained from highly accurate dose-response curves (generated using this compound as a standard) is essential for correlating specific mutations with the level of resistance observed. This integrated approach, combining precise phenotypic data with genotypic information, is critical for monitoring the evolution of resistance in fungal populations and for designing effective resistance management programs. frontiersin.org

Future Directions and Emerging Applications of Fenhexamid D3 Research

Development of Novel Tracer-Based Methodologies for Environmental Monitoring

The use of isotopically labeled compounds as tracers is a cornerstone of modern environmental science. Deuterium-labeled compounds, such as Fenhexamid (B1672505) D3, offer a powerful tool for tracking the fate and transport of agrochemicals in various environmental compartments. Deuterium (B1214612) oxide is already utilized in environmental studies to trace water movement and its interaction with the food chain. zeochem.com Similarly, Fenhexamid D3 can serve as a precise tracer in studies designed to understand the environmental distribution and degradation of its non-labeled counterpart, Fenhexamid.

In hydrological research, deuterium oxide is injected into groundwater systems to provide direct insights into water movement and distribution. zeochem.com This principle can be extended to this compound to monitor the leaching potential and mobility of Fenhexamid in soil and aquatic systems. By introducing a known quantity of this compound into a controlled experimental setup, researchers can accurately quantify its movement through soil columns, its partitioning into different soil layers, and its potential to reach groundwater. These studies are crucial for assessing the environmental risk associated with the use of Fenhexamid.

Furthermore, the use of deuterated water as a conservative artificial groundwater tracer has been well-documented, highlighting its chemical stability and ease of detection. researchgate.net These characteristics are transferable to this compound, making it an ideal candidate for field studies that aim to validate and refine laboratory findings on the environmental behavior of Fenhexamid. The data generated from such tracer studies can inform regulatory decisions and promote the development of more sustainable agricultural practices.

Table 1: Applications of Deuterium-Labeled Tracers in Environmental Monitoring

| Application Area | Description |

| Groundwater Hydrology | Tracing the movement and distribution of water and contaminants. zeochem.comusgs.gov |

| Soil Science | Studying the transport and fate of agrochemicals in soil profiles. |

| Ecotoxicology | Assessing the bioaccumulation and trophic transfer of pollutants in ecosystems. |

| Wastewater Management | Mapping and monitoring the dispersion of contaminants from wastewater sources. zeochem.com |

Advanced Spectroscopic Techniques Coupled with Isotopic Labeling for Molecular Interaction Studies

The combination of isotopic labeling with advanced spectroscopic techniques opens new avenues for investigating molecular interactions at an unprecedented level of detail. The deuterium atoms in this compound act as a spectroscopic probe, allowing for more precise measurements and interpretations of complex molecular processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to isotopic substitution. The distinct magnetic properties of deuterium compared to hydrogen can be exploited in various NMR experiments to elucidate the structure, dynamics, and binding of this compound to its biological targets. For instance, deuterium NMR can provide information on the orientation and mobility of the molecule within a binding pocket, which is critical for understanding its mechanism of action. Fenhexamid is known to inhibit the 3-keto reductase enzyme in fungi, a key step in sterol biosynthesis. researchgate.netresearchgate.net Detailed studies of the interaction between this compound and this enzyme using advanced NMR techniques could reveal the precise molecular determinants of its inhibitory activity.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can also benefit from isotopic labeling. The carbon-deuterium (C-D) bond has a different vibrational frequency compared to the carbon-hydrogen (C-H) bond, creating a unique spectral window that is free from interference from other molecular vibrations. This allows for the selective monitoring of the deuterated parts of the molecule, providing insights into conformational changes and intermolecular interactions upon binding to its target.

Integration of this compound in Multi-Omics Approaches for Systems-Level Understanding

The era of "omics" has revolutionized our ability to study biological systems in a holistic manner. The integration of this compound into multi-omics workflows, including metabolomics and proteomics, holds immense promise for a systems-level understanding of its effects.

In metabolomics, stable isotope-labeled compounds are widely used as internal standards and tracers to improve the accuracy and reliability of metabolite quantification. This compound can be used as an internal standard in mass spectrometry-based metabolomics studies to correct for variations in sample preparation and instrument response, leading to more precise measurements of changes in the metabolome upon exposure to Fenhexamid. Furthermore, by tracing the metabolic fate of the deuterium label, researchers can identify novel metabolic pathways and degradation products of Fenhexamid within an organism.

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. While not a direct application of this compound, the principle of using isotopic labels to differentiate between different cellular states is central. The application of Fenhexamid can induce changes in protein expression related to its mode of action and cellular stress responses. By employing quantitative proteomics techniques, researchers can identify proteins that are up- or down-regulated in response to Fenhexamid treatment, providing a global view of the cellular response to the fungicide. The use of this compound as a tool within these broader proteomic experiments can help to dissect specific protein-fungicide interactions.

Contribution of Isotopic Labeling Data to Predictive Modeling of Agrochemical Behavior

Predictive models are essential tools for assessing the environmental fate and potential risks of agrochemicals. The accuracy of these models is highly dependent on the quality of the input data. Isotopic labeling data, such as that obtained from studies using this compound, can significantly enhance the robustness and predictive power of these models.

Environmental fate models often rely on parameters such as degradation rates, soil sorption coefficients, and leaching potential. epa.gov Tracer studies using this compound can provide highly accurate and precise measurements of these parameters under realistic environmental conditions. For example, by monitoring the dissipation of this compound in different soil types, researchers can derive more reliable degradation rate constants for use in predictive models. Fenhexamid is known to be non-persistent in aerobic terrestrial systems but can be moderately persistent in anaerobic environments. epa.gov Isotope tracer studies can help to refine these persistence estimates.

Furthermore, data from molecular interaction studies using this compound can be used to develop and validate quantitative structure-activity relationship (QSAR) models. These models aim to predict the biological activity of a chemical based on its molecular structure. By providing detailed information on the binding affinity and mechanism of action of Fenhexamid, these studies can contribute to the development of more accurate QSAR models for designing new fungicides with improved efficacy and reduced environmental impact. The use of environmental tracers like tritium (B154650) and sulfur hexafluoride has already been shown to improve the understanding of groundwater sustainability, and similar principles apply to modeling the behavior of agrochemicals. mdpi.com

Q & A

Q. How should researchers handle conflicting interpretations of this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.